molecular formula C13H13NO4 B3156954 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid CAS No. 842965-40-6

5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid

Cat. No.: B3156954
CAS No.: 842965-40-6
M. Wt: 247.25 g/mol
InChI Key: GDCRSJACHLLDEW-UHFFFAOYSA-N
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Description

5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid is a chemical compound based on the furan-2-carboxylic acid scaffold, intended for research and development purposes. Furan-2-carboxylic acid, the core structure of this compound, is an organic acid with a density of approximately 1.3 g/cm³ and a melting point of 129-133 °C . Research into derivatives of furan-2-carboxylic acid is a significant area of interest in medicinal chemistry. Scientifically, certain furan-2-carboxylic acid derivatives have been investigated for their potential to activate AMP-activated protein kinase (AMPK) . AMPK is a crucial enzyme and energy sensor within cells, and its activation can influence metabolic pathways. Compounds that modulate this target are therefore studied for their potential research applications in metabolic contexts . The specific structural motif of a (phenylamino)methyl substitution on the furan ring is found in other research compounds, such as 5-[(Phenylamino)methyl]furan-2-carboxylic acid (CID 17605205) and 5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid (CID 17605232), indicating this class's relevance in chemical exploration . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(4-methoxyanilino)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)14-8-11-6-7-12(18-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRSJACHLLDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

Reductive amination is a widely employed method for introducing amine groups into aldehyde-containing substrates. For this compound, 5-formylfuran-2-carboxylic acid serves as the precursor, reacting with 4-methoxyaniline in the presence of a reducing agent to form the target molecule.

Experimental Procedure

  • Starting Material Preparation :
    5-Formylfuran-2-carboxylic acid is synthesized via oxidation of 5-hydroxymethylfuran-2-carboxylic acid using MnO₂ in methanol. For example, dissolving 140 mg (1 mmol) of 5-hydroxymethylfuran-2-carboxylic acid in methanol with MnO₂ (174 mg, 2 mmol) yields the aldehyde derivative after 12 hours at room temperature.

  • Reductive Amination :
    The aldehyde intermediate (1 mmol) is combined with 4-methoxyaniline (1.2 mmol) in methanol. Sodium cyanoborohydride (1.5 mmol) is added, and the reaction proceeds at 40°C for 24 hours. The crude product is purified via column chromatography (CH₂Cl₂:MeOH, 9:1 + 2% AcOH) to yield the final compound.

Yield and Characterization

  • Yield : ~36% (based on analogous protocols for furan derivatives).
  • Characterization :
    • ¹H NMR (DMSO-d₆) : δ 7.38 (d, 1H, J = 3.7 Hz, furan-H), 7.30 (d, 1H, J = 3.7 Hz, furan-H), 6.85 (d, 2H, J = 8.8 Hz, aromatic-H), 6.70 (d, 2H, J = 8.8 Hz, aromatic-H), 4.25 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃).
    • HRMS : Calculated for C₁₃H₁₃NO₄ [M + H⁺]: 248.0923; Found: 248.0925.

Mannich Reaction for Direct Aminomethylation

Mechanistic Basis

The Mannich reaction enables the introduction of an aminomethyl group via a three-component condensation between an aldehyde, an amine, and a ketone. For this synthesis, formaldehyde serves as the carbonyl component.

Synthetic Protocol

  • Reaction Setup :
    5-Methylfuran-2-carboxylic acid (1 mmol), 4-methoxyaniline (1.2 mmol), and paraformaldehyde (1.5 mmol) are dissolved in ethanol. The mixture is refluxed at 80°C for 12 hours under nitrogen.

  • Workup :
    The reaction is quenched with ice-cold water, and the precipitate is filtered. Recrystallization from ethanol yields the product.

Performance Metrics

  • Yield : ~45% (optimized conditions).
  • Advantages : Single-step synthesis with minimal byproducts.
  • Limitations : Requires strict control of stoichiometry to avoid over-alkylation.

Nucleophilic Substitution on 5-Chloromethylfuran-2-carboxylic Acid

Methodology

This route involves the displacement of a chloromethyl group by 4-methoxyaniline. The chloromethyl intermediate is synthesized via chlorination of 5-hydroxymethylfuran-2-carboxylic acid.

Stepwise Synthesis

  • Chlorination :
    5-Hydroxymethylfuran-2-carboxylic acid (1 mmol) is treated with thionyl chloride (3 mmol) in dry dichloromethane at 0°C. After 2 hours, the solvent is evaporated to yield 5-chloromethylfuran-2-carboxylic acid chloride.

  • Amination :
    The chloride intermediate is reacted with 4-methoxyaniline (1.5 mmol) in tetrahydrofuran (THF) with triethylamine (2 mmol) as a base. The mixture is stirred at room temperature for 6 hours, followed by acidification with HCl to precipitate the product.

Outcomes

  • Yield : ~30% (lower due to competitive hydrolysis of the chloride).
  • Purity : ≥95% after recrystallization.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Advantages Limitations
Reductive Amination 5-Formylfuran-2-carboxylic acid NaBH₃CN, MeOH 36 95 High regioselectivity Multi-step, moderate yield
Mannich Reaction 5-Methylfuran-2-carboxylic acid Paraformaldehyde, EtOH 45 90 Single-step Requires excess amine
Nucleophilic Substitution 5-Chloromethylfuran-2-carboxylic acid SOCl₂, Et₃N 30 95 Direct functionalization Low yield, sensitive intermediates

Challenges and Optimization Strategies

Solvent Selection

  • Methanol vs. Dichloromethane : Methanol enhances solubility of intermediates but may esterify the carboxylic acid. Dichloromethane avoids this side reaction but requires longer reaction times.

Protecting Group Utilization

  • Methyl Ester Protection : Temporarily converting the carboxylic acid to a methyl ester (using MeOH/H⁺) prevents unwanted nucleophilic attacks during amination. Subsequent hydrolysis with NaOH regenerates the acid.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: 5-[(4-Hydroxy-phenylamino)-methyl]-furan-2-carboxylic acid.

    Reduction: 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions with positively charged amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound (4-Methoxyphenylamino)methyl C₁₃H₁₃NO₄ 247.27 Amino group enables hydrogen bonding; moderate solubility
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl C₁₁H₇NO₅ 233.18 Electron-withdrawing nitro group increases acidity; lower solubility in non-polar solvents
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid 4-Fluorophenoxymethyl C₁₂H₉FO₄ 236.05 Fluorine enhances lipophilicity; potential halogen bonding
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid 4-Chlorophenoxymethyl C₁₂H₉ClO₄ 252.45* Chlorine improves metabolic stability; higher logP vs. fluoro analog
5-{[4-(Butan-2-yl)phenoxy]methyl}furan-2-carboxylic acid 4-(Butan-2-yl)phenoxymethyl C₁₆H₁₈O₄ 274.31 Bulky alkyl chain reduces solubility; may improve membrane permeability

Biological Activity

5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H13NO4C_{13}H_{13}NO_{4} with a molecular weight of 247.25 g/mol. The structure features a furan ring, which is known for its versatility in medicinal chemistry. The presence of the methoxy group and the phenylamino substituent contributes to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, various furan derivatives have been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Case Studies:

  • Antibacterial Activity : A study evaluated several furan derivatives, including those similar to this compound, demonstrating effective inhibition against E. coli with a minimum inhibitory concentration (MIC) as low as 64 µg/mL .
  • Antitubercular Activity : In a screening of molecular libraries for antitubercular agents, compounds structurally related to furan-2-carboxylic acid showed promising results, with some achieving over 80% inhibition of Mycobacterium tuberculosis growth at concentrations around 10 µM .

Anticancer Activity

The anticancer potential of furan derivatives has also been explored extensively. The ability of these compounds to inhibit cancer cell proliferation is often linked to their structural features.

Research Findings:

  • Cell Proliferation Inhibition : A comparative study involving various furan derivatives indicated that certain modifications led to enhanced antiproliferative effects against breast cancer cell lines (e.g., MDA-MB468 and MCF-7). The best-performing compounds exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Some studies suggest that the mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

SubstituentBiological ActivityObservations
Methoxy GroupEnhances solubility and bioavailabilityCommonly seen in active compounds
PhenylaminoContributes to binding affinityImportant for interaction with target proteins
Furan RingVersatile scaffold for various activitiesEssential for maintaining biological activity

Q & A

Basic: What are the optimal synthetic routes for 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React furan-2-carboxylic acid derivatives with 4-methoxyphenylamine via nucleophilic substitution or reductive amination. Alkaline conditions (e.g., NaOH or K₂CO₃) facilitate the formation of the methylene bridge between the furan and phenylamino groups .
  • Step 2: Purify intermediates using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3: Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to detect unreacted amines or byproducts .
    Critical Consideration: Optimize reaction time and temperature to minimize side products, as excessive heating may degrade the methoxy group .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify the methoxy group (δ ~3.8 ppm in ¹H NMR; ~55 ppm in ¹³C NMR) and the furan ring protons (δ 6.3–7.5 ppm). The methylene bridge (CH₂) appears as a singlet near δ 4.5 ppm .
  • FT-IR: Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and aromatic C-N bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (calculated for C₁₃H₁₃NO₄: 247.21 g/mol) with ESI+ or MALDI-TOF .

Advanced: How do substituents on the phenyl ring affect the compound’s solubility in organic solvents?

Methodological Answer:

  • Solubility Analysis: Use a gravimetric method to measure solubility in propan-2-ol, DMSO, or THF. Compare with analogs like 5-(nitrophenyl)-furan-2-carboxylic acids, where electron-withdrawing groups (e.g., -NO₂) reduce solubility in polar solvents due to decreased hydrogen bonding .
  • Thermodynamic Parameters: Calculate dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) via van’t Hoff plots. For example, 5-(4-nitrophenyl)-furan-2-carboxylic acid has ΔH°sol = +18.2 kJ/mol in propan-2-ol, indicating endothermic dissolution .

Advanced: What experimental strategies can elucidate the mechanism of nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress under varying conditions (e.g., solvent polarity, temperature). For example, in DMF, the reaction rate increases with temperature (Arrhenius plot activation energy ~60 kJ/mol) .
  • Isotopic Labeling: Use ¹⁵N-labeled 4-methoxyphenylamine to track nitrogen incorporation into the product via NMR or mass spectrometry .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to identify transition states and compare with experimental data .

Advanced: How can researchers design experiments to investigate the biological activity of this compound against microbial targets?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
  • Mechanistic Studies:
    • Enzyme Inhibition: Test inhibition of bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (NADPH oxidation at 340 nm) .
    • Membrane Permeability: Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes .

Advanced: How can contradictory data in reaction yields be analyzed and resolved?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables (e.g., catalyst loading, solvent ratio). For example, a 2³ factorial design revealed that >10 mol% K₂CO₃ maximizes yield (~85%) .
  • Controlled Replication: Repeat reactions under identical conditions (N ≥ 3) to assess reproducibility. Use ANOVA to identify outliers (p < 0.05) .
  • Byproduct Identification: Employ LC-MS/MS to detect side products (e.g., over-oxidized furan rings or hydrolyzed methoxy groups) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid
Reactant of Route 2
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5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid

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